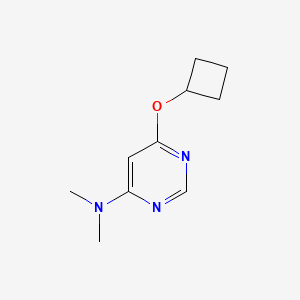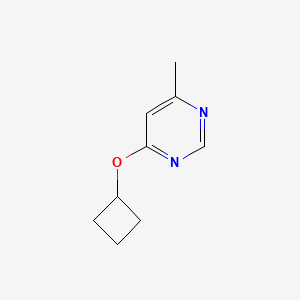
4-Cyclobutoxy-6-methylpyrimidine
Descripción general
Descripción
4-Cyclobutoxy-6-methylpyrimidine is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclobutoxy-6-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclobutoxy-6-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Agents : A study by Nishigaki et al. (1970) demonstrated the synthesis of 4-substituted 2-methyl-5-hydroxypyrido [2,3-d] pyrimidine-6-carboxylates, which are used as starting materials for transformation reactions and have potential as antibacterial agents (Nishigaki et al., 1970).
Pharmaceutical and Explosive Industries : Patil et al. (2008) developed an economic process for producing 4,6-dihydroxy-2-methylpyrimidine, a key precursor in these industries, without compromising product quality (Patil et al., 2008).
Synthesis of Acid Amides : Yamanaka (1958) described converting 4-alkoxy-6-methylpyrimidine N-oxides to acid amides using the Reissert reaction, providing a new method for preparing cyano group-containing compounds (Yamanaka, 1958).
Antimicrobial and Cytotoxic Activities : Chen et al. (2014) synthesized novel pyrimidine-benzimidazol combinations showing promising antimicrobial and cytotoxic activities against human cancer cell lines and bacteria (Chen et al., 2014).
Colorimetric Detection : Hormozi-Nezhad and Ghayyem (2014) developed a highly sensitive colorimetric method for detecting 4-hydroxy-2-mercapto-6-methylpyrimidine using gold nanoparticles (Hormozi-Nezhad & Ghayyem, 2014).
Antitubercular Agents : Richter et al. (2023) found that methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate has potential as an antitubercular agent due to its unique crystal and molecular structures (Richter et al., 2023).
Antifolate Activity : Kavai et al. (1975) synthesized new diaminopyrimidines showing potential as antifolates, with their structure affecting their inhibition of dihydrofolate reductase and their cellular activity (Kavai et al., 1975).
Vitamin B1 Synthesis : Zhao et al. (2012) described two scalable processes for synthesizing 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1, suitable for industrial use (Zhao et al., 2012).
Fungicidal Activity : Popova et al. (1999) found that fluorinated 2-methylthio-4-methylpyrimidines have high fungicidal activity, while 6-fluorinated 2-mercapto-4-methylpyrimidines show potential as antifungal agents (Popova et al., 1999).
Propiedades
IUPAC Name |
4-cyclobutyloxy-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-5-9(11-6-10-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKTXYYUDXQBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutoxy-6-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




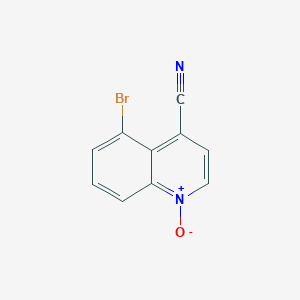
![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate](/img/structure/B8143114.png)
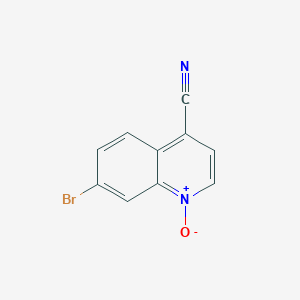
![2-[3,5-Bis(trifluoromethyl)phenyl]piperidine;dihydrochloride](/img/structure/B8143130.png)

![6H,7H,8H-pyrrolo[3,4-b]1,8-naphthyridine dihydrochloride](/img/structure/B8143144.png)

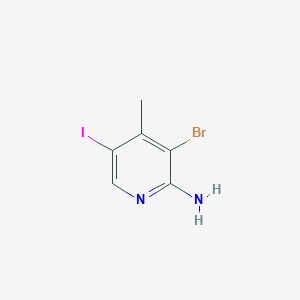
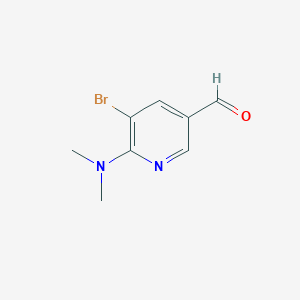
![1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B8143168.png)
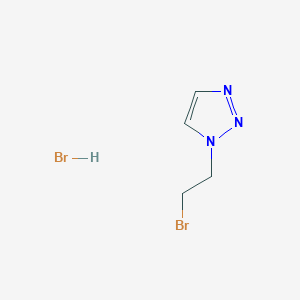
![N-(pyrimidin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B8143185.png)
